molecular formula C16H13ClN2O4S B2415844 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105222-02-3

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2415844
M. Wt: 364.8
InChI Key: YFTCJYUCTMMABC-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a 4-chlorophenyl group and a 4-methoxyphenyl group, both of which are aromatic rings with different substituents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The structure is likely to be influenced by the presence of the 1,2,4-oxadiazole ring and the substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring and the substituent groups are likely to influence its reactivity, polarity, and other properties .

Scientific Research Applications

Crystal Structure and Molecular Docking

Studies on similar compounds, such as tetrazole derivatives related to 1,2,4-oxadiazole, have been conducted to understand their crystal structures and molecular interactions. These studies involve X-ray crystallography and molecular docking to analyze the orientation and interaction within active sites of enzymes like cyclooxygenase-2, indicating potential pharmaceutical applications (Al-Hourani et al., 2015).

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of formazans from derivatives of 1,3,4-thiadiazole, a compound structurally similar to 1,2,4-oxadiazole. These studies focus on their antimicrobial activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Sah et al., 2014).

Applications in Fuel Cells

1,3,4-oxadiazole derivatives have been explored for their use in fuel cell technology. A study synthesized sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole for use as proton exchange membranes in medium-high temperature fuel cells, indicating their potential as alternative materials in this field (Xu et al., 2013).

Corrosion Inhibition Properties

The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors has been studied, particularly in the context of steel corrosion in sulfuric acid media. These studies involve assessing the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Bouklah et al., 2006).

Antiviral Activity

Research on derivatives of 1,3,4-thiadiazole, related to 1,2,4-oxadiazole, has demonstrated some compounds' potential as antiviral agents, particularly against tobacco mosaic virus. Such studies highlight the relevance of these compounds in developing new antiviral drugs (Chen et al., 2010).

Photoluminescent Properties

The photoluminescent properties of 1,3,4-oxadiazole derivatives have been a subject of study, indicating their potential application in materials science, especially for the development of new luminescent materials (Han et al., 2010).

Antibacterial and Enzyme Inhibition Potential

1,3,4-Oxadiazole derivatives have been examined for their antibacterial and enzyme inhibition potential. These studies also include molecular docking and BSA binding studies to better understand their interactions at the molecular level (Virk et al., 2023).

Future Directions

The future research directions could involve further investigation into the synthesis, properties, and potential applications of this compound. Given the biological activities reported for similar compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTCJYUCTMMABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

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